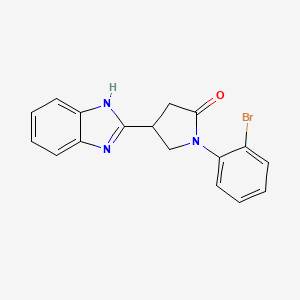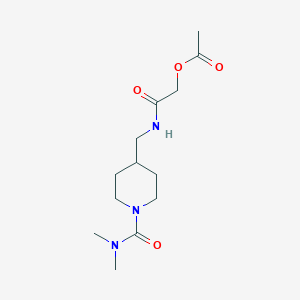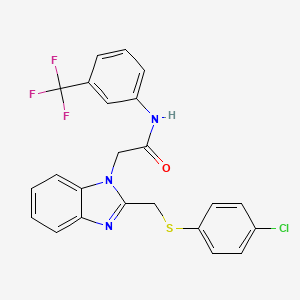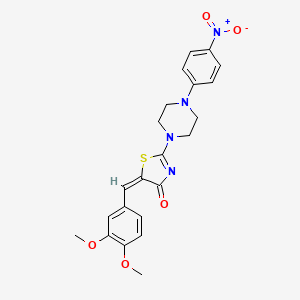
4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H14BrN3O and its molecular weight is 356.223. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
- 4-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one and its derivatives have been synthesized through various chemical processes, including one-pot condensation and cyclodehydration. These syntheses have led to the formation of novel bicyclic systems and benzimidazole compounds, whose structures were confirmed using techniques like IR, NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008); (Mickevicius et al., 2006).
Biological Activity Prediction and Antimicrobial Applications
- Some compounds related to this compound have been predicted to possess biological activity, indicating potential antimicrobial applications. This is based on PASS (Prediction of Activity Spectra for Substances) predictions and empirical testing for antimicrobial properties (Kharchenko et al., 2008); (Goudgaon & Basha, 2011).
Potential in Cancer Research
- Derivatives of this compound have shown potential in cancer research, particularly in the synthesis of compounds with cytotoxic properties against leukemia cell lines (Guillon et al., 2018).
Applications in Coordination Chemistry
- This compound and its derivatives have been used in the synthesis of coordination polymers, demonstrating their utility in the field of coordination chemistry. These polymers have unique structural properties and potential applications in material science (Zhang et al., 2013a); (Zhang et al., 2013b).
Crystal Structure Analysis
- The crystal structures of various benzimidazole derivatives have been extensively studied, providing insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds (Hranjec et al., 2008); (Yoon et al., 2012).
Drug Development and Medicinal Chemistry
- Compounds related to this compound have been explored for their potential in drug development, particularly in designing inhibitors with therapeutic applications (Penning et al., 2010).
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDMZXXFLERKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)

![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)
![7-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2409890.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
